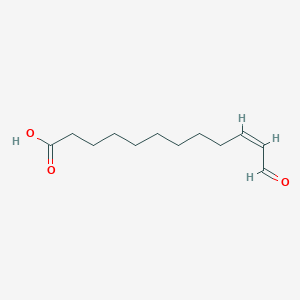

12-oxo-10Z-dodecenoic acid

Description

Contextualization of Oxylipins as Bioactive Lipid Mediators in Diverse Biological Systems

Oxylipins are a broad class of oxygenated fatty acids that function as potent signaling molecules in a wide range of biological systems, including plants, animals, and fungi. nih.govmdpi.commdpi.com These bioactive lipids are formed from the oxidation of polyunsaturated fatty acids (PUFAs) through complex enzymatic pathways, primarily involving lipoxygenases (LOX), as well as non-enzymatic autooxidation. researchgate.netresearchgate.net In plants, oxylipins are integral to a multitude of physiological processes, including defense against pathogens and pests, wound healing, and developmental regulation. numberanalytics.comontosight.ai Their roles are comparable in importance to the eicosanoid family of lipid mediators in animals, which regulate inflammation and immunity. researchgate.net The structural diversity of oxylipins, which includes hydroperoxides, ketones, aldehydes, and epoxides, gives rise to their wide spectrum of biological activities. mdpi.com

Historical Perspectives on the Discovery and Early Characterization of 12-oxo-10Z-dodecenoic Acid (Traumatin and its Isomers) in Specific Biological Contexts

The story of this compound is intertwined with the discovery of "traumatin," a so-called "wound hormone" in plants, first isolated in 1939 from runner beans (Phaseolus vulgaris). nih.gov Initially, traumatic acid was credited with promoting cell division and wound healing in plant tissues. However, later research revealed that the biologically active compound was, in fact, its precursor, 12-oxo-trans-10-dodecenoic acid (an isomer of this compound), and that traumatic acid itself was likely an autooxidation product. nih.govebi.ac.uk

Subsequent studies confirmed the presence of 12-oxo-dodecenoic acid isomers in various plant tissues, particularly in response to wounding. nih.gov For instance, slicing and wounding bean pod tissue led to an increase in the endogenous levels of 12-oxo-trans-10-dodecenoic acid. nih.gov The Z-isomer, this compound, has also been identified as a significant metabolite. For example, it is produced from the enzymatic cleavage of 13S-hydroperoxyoctadecadienoic acid (13S-HPODE) by hydroperoxide lyase (HPL) in plants like papaya. d-nb.info This historical context underscores the long-standing interest in this molecule and its association with plant defense and stress responses.

Conceptual Frameworks for Investigating Structurally Unique and Biologically Active Oxo-Fatty Acids

The investigation of structurally unique and biologically active oxo-fatty acids like this compound relies on a combination of advanced analytical techniques and biological assays.

Analytical Characterization:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the identification and quantification of oxo-fatty acids. Derivatization of the fatty acids is often necessary to increase their volatility and improve chromatographic separation. researchgate.netnih.gov For example, the structure of 9,12-dioxo-10(Z)-dodecenoic acid, a related compound, was confirmed in lentil seed flour using GC-MS after derivatization. researchgate.netnih.gov

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): This technique allows for the direct analysis of oxo-fatty acids without the need for derivatization, providing high sensitivity and specificity. nih.gov It has been successfully used to detect and quantify various saturated oxo-fatty acids in milk. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is crucial for the detailed structural elucidation of fatty acids and their derivatives, including the determination of stereochemistry and the position of functional groups. aocs.orgnih.gov Both ¹H-NMR and ¹³C-NMR provide valuable information on the chemical structure of oxo-fatty acids. aocs.org

Biological Investigation:

Bioassays: The biological activity of oxo-fatty acids is often assessed using specific bioassays. For instance, the antifungal properties of this compound have been evaluated by testing its ability to inhibit the growth of pathogenic fungi. pakbs.orgnih.gov

Lipidomics: This field involves the large-scale analysis of lipids in a biological system. Lipidomic approaches are increasingly used to profile changes in oxylipin concentrations in response to various stimuli, providing insights into their potential roles in signaling pathways. bohrium.com

Current Gaps and Emerging Frontiers in the Academic Understanding of this compound Biology

Despite decades of research, significant gaps remain in our understanding of the complete biological functions of this compound and other oxylipins.

Identified Research Gaps:

Specificity of Action: While the general involvement of oxylipins in plant defense is well-established, the specific roles of individual molecules like this compound are often not fully elucidated. researchgate.netnumberanalytics.com Further research is needed to understand the precise mechanisms by which it exerts its biological effects.

Signaling Pathways: The signaling pathways initiated by this compound and its interaction with other signaling molecules, such as other oxylipins and plant hormones, are not completely understood. nih.govnih.gov

Role in Diverse Organisms: While its presence in plants is well-documented, its occurrence and function in other organisms, such as fungi and bacteria, remain largely unexplored. mdpi.com

Emerging Frontiers:

Plant-Microbe Interactions: There is growing interest in the role of oxylipins as mediators of communication between plants and microbes, both pathogenic and beneficial. mdpi.comnumberanalytics.com this compound has been identified as a metabolite in the interaction between the biocontrol agent Trichoderma and the pathogenic fungus Ganoderma boninense, suggesting a role in these complex interactions. pakbs.orgresearchgate.netfrontiersin.org

Biotechnological Applications: A deeper understanding of the biological activities of this compound could lead to novel applications in agriculture and biotechnology. ontosight.ai For example, its antifungal properties could be harnessed to develop new, environmentally friendly fungicides. ontosight.ainih.gov

Therapeutic Potential: Plant oxylipins are being investigated for their potential therapeutic properties in animal systems. mdpi.comresearchgate.net While research in this area is still in its early stages, the diverse biological activities of these molecules make them promising candidates for further investigation.

Detailed Research Findings

Recent research has provided more specific insights into the biological activities of this compound, particularly its role in plant defense.

Antifungal Activity of this compound

| Target Organism | Context | Observed Effect | Reference(s) |

| Ganoderma boninense | Interaction with Trichoderma (biocontrol agent) | Detected as a metabolite with potential antifungal properties contributing to the inhibition of G. boninense growth. | pakbs.orgresearchgate.netfrontiersin.org |

Biosynthesis of this compound

The primary pathway for the formation of this compound in plants involves the enzymatic processing of polyunsaturated fatty acids.

| Precursor | Enzyme(s) | Product | Biological System | Reference(s) |

| Linoleic Acid | Lipoxygenase (LOX), Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | Plants (general) | d-nb.info |

| 13S-Hydroperoxyoctadecadienoic acid (13S-HPODE) | Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | Papaya (Carica papaya) | d-nb.inforesearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O3 |

|---|---|

Molecular Weight |

212.28 g/mol |

IUPAC Name |

(Z)-12-oxododec-10-enoic acid |

InChI |

InChI=1S/C12H20O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h7,9,11H,1-6,8,10H2,(H,14,15)/b9-7- |

InChI Key |

INMKWUNQKOWGEZ-CLFYSBASSA-N |

SMILES |

C(CCCCC(=O)O)CCCC=CC=O |

Isomeric SMILES |

C(CCCCC(=O)O)CCC/C=C\C=O |

Canonical SMILES |

C(CCCCC(=O)O)CCCC=CC=O |

Origin of Product |

United States |

Enzymatic Pathways and Molecular Mechanisms of 12 Oxo 10z Dodecenoic Acid Biosynthesis

Identification of Precursor Polyunsaturated Fatty Acids (PUFAs) and Their In Vivo Derivation

The biosynthesis of 12-oxo-10Z-dodecenoic acid originates from the oxidation of polyunsaturated fatty acids (PUFAs). nih.gov The primary precursors are linoleic acid and alpha-linolenic acid. caymanchem.com These essential fatty acids are fundamental components of plant cell membranes and are released from membrane lipids by phospholipases to initiate the oxylipin pathway. oup.com

In vivo, these PUFAs are derived from the de novo synthesis of fatty acids within the plastids of plant cells. The process begins with acetyl-CoA and involves a series of condensation reactions catalyzed by the fatty acid synthase (FAS) complex. agriculturejournals.cz The resulting saturated fatty acids, primarily palmitic acid and stearic acid, can then undergo desaturation to form oleic acid. Further desaturation steps lead to the production of linoleic and alpha-linolenic acids. agriculturejournals.cz

Comprehensive Analysis of Key Enzymatic Transformations in the Oxylipin Cascade

The formation of this compound is a multi-step process within the broader oxylipin pathway, involving a cascade of enzymatic reactions. caymanchem.comnih.govdeepdyve.com

Role of Lipoxygenases (LOXs) in Initial Regio- and Stereospecific Hydroperoxidation Steps

The initial and rate-limiting step in the biosynthesis is the introduction of molecular oxygen into the PUFA backbone, a reaction catalyzed by lipoxygenases (LOXs). nih.govresearchgate.net LOXs are non-heme iron-containing dioxygenases that exhibit both regio- and stereospecificity. nih.govmdpi.com Depending on the specific LOX isoform, oxygen is inserted at different positions of the fatty acid chain.

For the synthesis of this compound, the 13-LOX pathway is of primary importance. nih.gov This enzyme specifically attacks the C-13 position of linoleic or alpha-linolenic acid, leading to the formation of a 13-hydroperoxy derivative. caymanchem.comresearchgate.net In some plant tissues, such as the roots of pea seedlings, both 9-LOX and 13-LOX pathways are active, indicating the potential for different oxylipin profiles depending on the tissue and developmental stage. nih.gov

Function of Hydroperoxide Lyases (HPLs) in Cleavage Reactions, Including CYP74 Family Members

The hydroperoxy fatty acids generated by LOXs are then substrates for hydroperoxide lyases (HPLs). caymanchem.comd-nb.info HPLs are members of the cytochrome P450 family, specifically the CYP74 clan. mdpi.comwikipedia.org These enzymes catalyze the cleavage of the carbon-carbon bond adjacent to the hydroperoxide group. wikipedia.org

In the biosynthesis of this compound, HPL cleaves the 13-hydroperoxy-octadecadienoic acid (13-HPODE) or 13-hydroperoxy-octadecatrienoic acid (13-HPOTE). d-nb.inforesearchgate.net This cleavage results in the formation of a C6-aldehyde (hexanal or hexenal) and the C12-oxo-acid, 12-oxo-9(Z)-dodecenoic acid. researchgate.netresearchgate.net An example of a well-characterized HPL involved in this process is the one from Carica papaya. d-nb.inforesearchgate.net

Characterization of Specific Hydroperoxy Fatty Acid Intermediates Leading to this compound

The key hydroperoxy fatty acid intermediates in the formation of this compound are 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13-HPODE) derived from linoleic acid, and 13(S)-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid (13-HPOTE) derived from alpha-linolenic acid. caymanchem.com These intermediates are produced through the specific action of 13-lipoxygenases. nih.gov The subsequent cleavage of these hydroperoxides by hydroperoxide lyase directly yields 12-oxo-9(Z)-dodecenoic acid. caymanchem.comd-nb.info

Investigation of Non-Enzymatic Contributions to this compound Formation

While the primary route for this compound biosynthesis is enzymatic, non-enzymatic processes can also contribute to its formation and subsequent isomerization. The initial oxidation of PUFAs can occur via autoxidation, a non-enzymatic process initiated by reactive oxygen species. researchgate.net Furthermore, the initially formed 12-oxo-9(Z)-dodecenoic acid can undergo non-enzymatic isomerization to its more stable trans isomer, 12-oxo-10(E)-dodecenoic acid, also known as traumatin (B1237919). d-nb.inforesearchgate.net This isomerization can occur through keto-enol tautomerism. researchgate.net It has been observed that in runner beans, traumatic acid is formed by the autooxidation of 12-oxo-trans-10-dodecenoic acid, which itself is synthesized from linoleic acid by enzyme extracts. nih.govebi.ac.uk

Genetic and Transcriptional Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound is tightly regulated at the genetic and transcriptional levels, often in response to various developmental cues and environmental stresses. The expression of genes encoding key enzymes like lipoxygenases and hydroperoxide lyases can be induced by factors such as wounding, pathogen attack, and treatment with signaling molecules like jasmonic acid and salicylic (B10762653) acid. nih.govtaylorfrancis.com

For instance, in maize, different 12-oxo-phytodienoic acid reductase (OPR) genes, which are involved in a related branch of the oxylipin pathway, show differential regulation in response to various stresses. nih.gov This suggests that the biosynthesis of different oxylipins, including this compound, is a highly controlled process, allowing the plant to mount specific responses to different challenges. The differential accumulation of transcripts for these enzymes in various organs also points to distinct biological functions. nih.gov

Table of Key Enzymes and Their Functions

| Enzyme | Precursor(s) | Product(s) | Function |

|---|---|---|---|

| Phospholipase | Membrane Lipids | Linoleic acid, Alpha-linolenic acid | Releases PUFAs from membranes |

| 13-Lipoxygenase (13-LOX) | Linoleic acid, Alpha-linolenic acid | 13-HPODE, 13-HPOTE | Regio- and stereospecific hydroperoxidation |

| Hydroperoxide Lyase (HPL) | 13-HPODE, 13-HPOTE | 12-oxo-9(Z)-dodecenoic acid, Hexanal/Hexenal | Cleavage of hydroperoxy fatty acids |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 12-oxo-9(Z)-dodecenoic acid |

| 12-oxo-trans-10-dodecenoic acid |

| 13-hydroperoxy-9Z,11E,15Z-octadecatrienoic acid |

| 13-hydroperoxy-9Z,11E-octadecadienoic acid |

| 13-HPODE |

| 13-HPOTE |

| Acetyl-CoA |

| Alpha-linolenic acid |

| Hexanal |

| Hexenal |

| Jasmonic acid |

| Linoleic acid |

| Oleic acid |

| Palmitic acid |

| Salicylic acid |

| Stearic acid |

| Traumatin |

Gene Expression Profiling of LOXs and HPLs under Inductive Conditions (e.g., Wounding, Stress)

The expression of genes encoding lipoxygenases (LOXs) and hydroperoxide lyases (HPLs), the key enzymes in the biosynthesis of this compound, is significantly influenced by external stimuli such as wounding and stress. researchgate.net Studies have demonstrated that mechanical damage, pathogen attack, and treatment with signaling molecules like jasmonic acid can induce the expression of most LOX and HPL genes. researchgate.net For instance, in potato leaves, while 9-LOX activity is predominant in non-stressed conditions, the expression of two distinct 13-LOX genes is induced upon wounding. nih.gov However, HPL gene expression in young potato leaves is high and only weakly induced by wounding, suggesting that its activity might be regulated by post-transcriptional mechanisms. nih.gov Abiotic stressors, including water deficiency, UV exposure, and suboptimal temperatures, are also known to trigger the biosynthesis of oxylipins. mdpi.com This upregulation of LOX and HPL gene expression under inductive conditions highlights the role of the resulting oxylipins, including this compound, in the plant's defense response. researchgate.netmdpi.com

| Condition | Affected Genes | Organism/Tissue | Observed Effect | Reference |

|---|---|---|---|---|

| Wounding, Pathogen Attack, Jasmonic Acid Treatment | Most LOX and HPL genes | General (Plants) | Induced expression | researchgate.net |

| Wounding | Two 13-LOX genes | Potato Leaves | Induced expression | nih.gov |

| Wounding | HPL gene | Young Potato Leaves | Weakly induced expression | nih.gov |

| Abiotic Stress (e.g., water deficiency, UV exposure) | Oxylipin biosynthesis genes | General (Plants) | Triggered biosynthesis | mdpi.com |

Identification and Characterization of Regulatory Elements and Associated Transcription Factors

The regulation of this compound biosynthesis is controlled by specific regulatory elements in the promoter regions of LOX and HPL genes, as well as by the transcription factors that bind to them. The jasmonic acid (JA) signaling pathway plays a central role in this regulation. Upon stress, the bioactive form of JA, jasmonoyl-L-isoleucine (JA-Ile), is perceived by the COI1 protein, leading to the degradation of JAZ repressor proteins. mdpi.com This degradation releases MYC transcription factors, which are basic helix-loop-helix (bHLH) proteins, allowing them to activate the expression of JA-responsive genes, including those involved in oxylipin biosynthesis. mdpi.com For example, the transcription factor MYC2 and its homologs, MYC3 and MYC4, directly regulate the expression of auxin biosynthesis genes YUCCA8 and YUCCA9 by binding to a tandem G-box motif in their promoters, a process dependent on the COI1-JAZ-MYC signaling module. mdpi.com Furthermore, analysis of the promoter regions of DREB genes in tomato has revealed the presence of various cis-acting regulatory elements that respond to hormones like auxin and methyl jasmonate, indicating a complex transcriptional network controlling stress responses. frontiersin.org

Subcellular Localization and Compartmentalization of this compound Biosynthetic Machinery (e.g., Plastidial and Chloroplast Envelope Localization)

The biosynthesis of this compound is a compartmentalized process, with the key enzymes localized in specific subcellular compartments, primarily the plastids and chloroplasts. nih.gov Plastids are the site of de novo fatty acid synthesis in plants. scispace.com The initial steps of the lipoxygenase pathway, involving the conversion of polyunsaturated fatty acids like linolenic acid into 13-hydroperoxides, are catalyzed by 13-lipoxygenases (13-LOXs) located in the plastids. oup.com These hydroperoxides are then acted upon by hydroperoxide lyase (HPL), which can also be found associated with the envelope and thylakoid membranes of chloroplasts. google.com The localization of these enzymes within the plastids and chloroplasts ensures an efficient channeling of substrates and intermediates in the biosynthetic pathway. nih.govoup.com While soluble LOXs have been found in various cellular compartments including the cytosol, vacuoles, and even the cell nucleus, membrane-bound LOXs are associated with the plasma membrane, lipid body membranes, and the chloroplast membranes. google.com This specific subcellular organization underscores the tight regulation and integration of this compound biosynthesis with other metabolic processes occurring within the plastids, such as fatty acid and amino acid synthesis. nih.gov

Comparative Biosynthesis of this compound Across Phylogenetically Diverse Organisms (e.g., Plants, Fungi)

The biosynthesis of oxylipins, including this compound, is not exclusive to plants and has been observed in other organisms like fungi. While the fundamental pathway involving lipoxygenases and hydroperoxide lyases is conserved, there are notable differences in the enzymatic machinery and regulatory mechanisms between plants and fungi.

In plants, the biosynthesis of jasmonates, which are structurally related to this compound, is initiated by 13-lipoxygenase (13-LOX) in the plastids. oup.comnih.gov In contrast, some fungi, like Fusarium oxysporum, can produce large amounts of jasmonic acid, but the initial steps of the pathway appear to differ. nih.gov While F. oxysporum does convert linolenic acid to intermediates like 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid, the involvement of a canonical 13S-lipoxygenase could not be detected in cell-free preparations. nih.gov This suggests that fungi may utilize alternative enzymes, possibly a cytochrome P450 or a catalase-related hydroperoxidase, to form the initial allene (B1206475) oxide intermediate. nih.gov

Biological Roles and Mechanistic Actions of 12 Oxo 10z Dodecenoic Acid in Non Human Systems

Involvement in Plant Defense and Stress Acclimation Mechanisms

The compound 12-oxo-10Z-dodecenoic acid, a member of the oxylipin family of signaling molecules, is a key player in the intricate defense systems of plants. It is involved in mediating responses to a wide array of both biotic and abiotic stressors, thereby contributing significantly to plant survival and adaptation.

This compound is a crucial signaling molecule in plant defense against various biotic threats, including pathogens and herbivores. Its synthesis is often triggered by tissue injury caused by these interactions.

Upon pathogen attack or herbivore feeding, the biosynthesis of this compound is rapidly induced. This molecule, along with other related oxylipins, acts as a signal that triggers widespread changes in the expression of defense-related genes. frontiersin.orgnih.gov This transcriptional reprogramming is a fundamental aspect of the plant's defense strategy, leading to the production of various defense compounds and proteins.

Furthermore, this compound has been identified as a potential long-distance signal for "induced systemic resistance" (ISR), a state of heightened defensive capacity throughout the plant. frontiersin.orgnih.gov Studies in maize have detected this compound in the xylem sap of plants where ISR was induced, suggesting its role in communicating the initial stress event to distal parts of the plant. frontiersin.orgnih.gov Transfusion of this compound into naive plants has been shown to confer systemic resistance against fungal pathogens in a dose-dependent manner. nih.gov This systemic response enhances the plant's ability to withstand subsequent attacks.

| Feature | Description | References |

| Signal Type | Long-distance signal for Induced Systemic Resistance (ISR) | frontiersin.orgnih.gov |

| Transport | Detected in xylem sap of ISR-induced maize leaves | frontiersin.orgnih.gov |

| Effect | Induces systemic resistance against fungal pathogens | nih.gov |

| Mechanism | Triggers large-scale changes in defense gene expression | frontiersin.orgnih.gov |

The defensive actions of this compound are intricately connected with the broader network of phytohormone signaling, particularly the jasmonate pathway. mdpi.com It is a precursor in the biosynthesis of jasmonic acid (JA), a well-known defense hormone. frontiersin.orgmdpi.com The conversion of this compound to JA is a key step in the octadecanoid pathway, which is activated in response to a variety of biotic and abiotic stresses. frontiersin.orgmdpi.com

However, research indicates that this compound also possesses signaling functions that are independent of its conversion to JA. nih.govnih.gov It can activate a unique subset of jasmonate-responsive genes on its own, suggesting the existence of a distinct signaling pathway. frontiersin.orgnih.gov This JA-independent signaling is crucial for responses to certain stresses, such as wounding. nih.govnih.gov The interplay between the this compound-specific and the canonical JA signaling pathways allows for a more nuanced and fine-tuned defense response.

| Signaling Pathway | Key Characteristics | References |

| JA-Dependent | This compound serves as a precursor to jasmonic acid (JA). | frontiersin.orgmdpi.com |

| JA-Independent | This compound directly activates a distinct set of defense-related genes. | frontiersin.orgnih.govnih.gov |

Beyond its role in biotic interactions, this compound is also involved in plant responses to abiotic stresses. Its biosynthesis is known to be activated by conditions such as extreme temperatures and tissue injury. frontiersin.org The signaling pathways initiated by this compound contribute to the plant's ability to acclimate and tolerate a range of environmental challenges, including heat, high light, salinity, and drought. nih.gov This broad-spectrum activity highlights the central role of this compound in integrating various stress signals and mounting an appropriate adaptive response.

Mediation of Biotic Stress Responses (e.g., Pathogen, Herbivore Interactions)

Contribution to Inter-Organismal Chemical Communication and Interactions

The influence of this compound extends beyond the internal signaling of a single plant, playing a role in the chemical communication between different organisms.

The production of this compound in response to herbivory suggests its potential function as a semiochemical—a chemical substance that carries a message. While research in this specific area is ongoing, the established role of related oxylipins in mediating plant-insect interactions provides a strong basis for this hypothesis. For instance, the induction of this compound following insect damage could lead to the production of volatile organic compounds that attract natural enemies of the herbivores, an indirect defense mechanism. Further investigation is needed to fully elucidate the specific semiochemical functions of this compound in the complex web of plant-insect interactions.

Modulation of Microbial-Host Interactions (e.g., Antifungal Properties against Ganoderma boninense, P. parasitica)

The role of oxylipins, a family of oxygenated fatty acid-derived compounds that includes this compound, in mediating plant-microbe interactions is an area of active research. These molecules are often involved in plant defense responses. While specific studies on the antifungal activity of this compound against the economically significant pathogen Ganoderma boninense are not extensively documented in the available literature, research on related compounds and other pathogens provides insight into its potential functions.

While direct evidence for the efficacy of this compound against Ganoderma boninense is lacking, the general antifungal activity of related oxylipins suggests a potential, yet unconfirmed, role in the defense against this fungal pathogen. The interaction between plant-derived compounds and G. boninense is complex, with various other metabolites, such as phenolic compounds, having been identified as inhibitors of its growth.

The table below summarizes the reported antifungal activity of an isomer of this compound against P. parasitica.

| Compound | Target Organism | Concentration | Effect |

| 12-oxo-10(E)-dodecenoic acid | Phytophthora parasitica | 100 μM | Inhibition of mycelial growth |

Intracellular Signaling Cascades and Target Identification Modulated by this compound

The precise molecular mechanisms through which this compound exerts its biological effects are still being elucidated. Like other reactive electrophilic oxylipin species, it is thought to function as a signaling molecule, potentially through direct interaction with cellular nucleophiles such as specific protein residues.

To date, a specific receptor for this compound has not been definitively identified. Research into the signaling of structurally related plant oxylipins, such as 12-oxo-phytodienoic acid (OPDA), has revealed that they can act through signaling pathways that are independent of the canonical jasmonic acid receptor, CORONATINE INSENSITIVE 1 (COI1). This suggests the existence of alternative receptors or targets for this class of molecules. Putative targets for OPDA include the cyclophilin CYP20-3, which is involved in the response to oxidative stress. However, direct ligand-binding studies confirming this compound's interaction with a specific receptor are currently lacking in the scientific literature.

The α,β-unsaturated carbonyl group present in this compound makes it a reactive electrophile capable of forming covalent adducts with proteins, primarily through Michael addition to cysteine or histidine residues. This type of protein modification can alter the function of target proteins and initiate downstream signaling events. Studies on similar lipid-derived aldehydes have shown that they can modify a range of cellular proteins, including those involved in stress response, metabolism, and protein folding.

While a comprehensive profile of proteins specifically modified by this compound in a signaling context is not yet available, it is hypothesized that its signaling activity is mediated through the covalent modification of key regulatory proteins. This mechanism would allow for the transduction of the initial signal into a broader cellular response, such as the activation of defense gene expression or the regulation of cell division. The identification of these protein targets is a critical step in fully understanding the signaling pathway of this compound.

Developmental and Physiological Roles in Specific Non-Human Model Systems (e.g., Plant Growth, Morphogenesis)

This compound, also known by its common name traumatin (B1237919) in its trans-isomer form, has been identified as a potent regulator of plant growth and development, particularly in the context of wound healing. nih.govscispace.comsemanticscholar.org

One of the most well-characterized roles of this class of molecules is its function as a "wound hormone" in plants. nih.govscispace.comsemanticscholar.org Early research led to the isolation of a substance from wounded bean pods that could induce cell division and callus formation, which was named traumatic acid. researchgate.net Subsequent studies identified the active compound as 12-oxo-trans-10-dodecenoic acid (an isomer of this compound) and demonstrated that it is a natural, potent growth regulator. nih.govscispace.com

When plant tissues are wounded, the amount of endogenous 12-oxo-trans-10-dodecenoic acid increases significantly. nih.govscispace.com This accumulation of the molecule in the vicinity of the wound is a key signal that stimulates the underlying, uninjured cells to re-enter the cell cycle, proliferate, and form a protective callus over the damaged area. researchgate.net This process is a fundamental aspect of tissue repair and regeneration in plants. The activity of 12-oxo-trans-10-dodecenoic acid in promoting cell division is not limited to bean pods, as it has also been shown to cause a growth increase in cucumber hypocotyls, suggesting a more general role in plant development. nih.govscispace.com

The table below details the observed effects of 12-oxo-trans-10-dodecenoic acid on plant tissues.

| System | Tissue | Observed Effect | Reference |

| Phaseolus vulgaris (Runner bean) | Pods | Induction of cell division (intumescence) | nih.govscispace.com |

| Cucumis sativus (Cucumber) | Hypocotyls | Growth increase | nih.govscispace.com |

Metabolic Fate and Degradation Pathways of 12 Oxo 10z Dodecenoic Acid

Characterization of Catabolic Enzymes and Their Reaction Mechanisms in Vivo

The catabolism of 12-oxo-10Z-dodecenoic acid begins with modifications to its structure, followed by the systematic breakdown of its carbon chain. A key initial step in the metabolism of the related compound 12-oxo-9(Z)-dodecenoic acid is its rapid isomerization.

Isomerization: The 9Z isomer is known to be unstable and can undergo a non-enzymatic isomerization to the more stable 10(E) isomer, known as traumatin (B1237919) researchgate.netnih.gov. This process can also be facilitated by enzymes like 3Z:2E-enal isomerases that act on similar structures nih.gov. It is highly probable that this compound undergoes a similar isomerization to the 10(E) form, which then enters degradative pathways.

β-Oxidation: The primary catabolic pathway for fatty acids is β-oxidation, a process that sequentially shortens the acyl chain. Given its structure, this compound is a substrate for the β-oxidation machinery. This process involves a cycle of four core enzymatic reactions that cleave two-carbon units in the form of acetyl-CoA wikipedia.orgaocs.org. The key enzymes involved are generic to fatty acid metabolism and are located in both mitochondria and peroxisomes.

Interactive Data Table: Key Enzymes in the Catabolism of 12-oxo-dodecenoic Acid

| Enzyme/Process | Reaction Catalyzed | Cellular Location | Relevance |

| Isomerase (potential) | Isomerization of the cis double bond to a more stable trans configuration (e.g., 10Z to 10E). | Cytosol/Peroxisome | Prepares the molecule for subsequent enzymatic action. |

| Acyl-CoA Synthetase | Activation of the fatty acid by attaching Coenzyme A (CoA). | Peroxisomal Membrane, Mitochondrial Membrane, ER | A prerequisite for transport into organelles and for β-oxidation. |

| Acyl-CoA Oxidase (Peroxisomal) | The first step of peroxisomal β-oxidation; introduces a double bond and produces H2O2. aocs.org | Peroxisome | Initiates the breakdown of oxo-fatty acids that are poor substrates for mitochondria. |

| Enoyl-CoA Hydratase | Adds a water molecule across the double bond. wikipedia.org | Peroxisome, Mitochondria | The second step in the β-oxidation cycle. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group to a keto group. wikipedia.org | Peroxisome, Mitochondria | The third step in the β-oxidation cycle. |

| Thiolase | Cleaves the β-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA. wikipedia.org | Peroxisome, Mitochondria | The final step of the β-oxidation cycle, releasing a two-carbon unit. |

Identification and Structural Elucidation of Major Metabolites and Breakdown Products

The degradation of this compound results in several intermediate metabolites and final breakdown products. These products arise from isomerization, further oxidation, and the β-oxidation spiral.

12-oxo-10(E)-dodecenoic acid (Traumatin): As mentioned, this is the likely first metabolite, formed via isomerization nih.gov. Traumatin is a recognized plant wound hormone, highlighting the biological activity of these metabolites nih.gov.

9-Hydroxy-12-oxo-10(E)-dodecenoic acid (9-Hydroxy-traumatin): In plant systems, traumatin can be further metabolized by hydroxylation. This metabolite has been isolated from enzyme preparations of soybean and alfalfa seedlings, indicating that hydroxylation is a potential metabolic route nih.govresearchgate.net.

Traumatic Acid (trans-2-Dodecenedioic acid): The terminal aldehyde group of traumatin can be oxidized to a carboxylic acid, yielding a dicarboxylic acid. Traumatic acid is believed to form through the autooxidation of traumatin nih.govacs.org.

Chain-Shortened Acyl-CoAs: Each cycle of β-oxidation removes a two-carbon unit. Therefore, the breakdown of the C12 chain of this compound would generate C10, C8, C6, and C4 acyl-CoA intermediates.

Acetyl-CoA: This is the final two-carbon product of each β-oxidation cycle wikipedia.orgaocs.org. Acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways.

Interactive Data Table: Major Metabolites of 12-oxo-dodecenoic Acid

| Metabolite Name | Chemical Formula | Precursor | Formation Process |

| 12-oxo-10(E)-dodecenoic acid (Traumatin) | C12H20O3 | This compound | Isomerization |

| 9-Hydroxy-traumatin | C12H20O4 | 12-oxo-10(E)-dodecenoic acid | Hydroxylation |

| Traumatic Acid | C12H20O4 | 12-oxo-10(E)-dodecenoic acid | Oxidation of the aldehyde group |

| Acetyl-CoA | C23H38N7O17P3S | Chain-shortened Acyl-CoAs | β-Oxidation |

Compartmentalization of Degradative Processes within Cells (e.g., Peroxisomal β-oxidation)

The breakdown of fatty acids is compartmentalized within the cell, with specific organelles handling different types of substrates. While mitochondria are the primary site for the β-oxidation of common short-, medium-, and long-chain fatty acids, peroxisomes are specialized for substrates that are not efficiently metabolized by mitochondria wikipedia.org.

Peroxisomes are responsible for the initial chain-shortening of very-long-chain fatty acids, branched-chain fatty acids, and various oxylipins aocs.orgaklectures.com. This compound, with its terminal oxo group and unsaturated structure, fits the profile of a substrate preferentially handled by the peroxisomal β-oxidation system.

The process begins with the transport of the fatty acid into the peroxisome and its activation to an acyl-CoA ester. The peroxisomal β-oxidation pathway then proceeds for several cycles, shortening the acyl-CoA chain. A key distinction from the mitochondrial pathway is the first step, which is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, producing hydrogen peroxide (H2O2) aocs.org. The resulting shortened acyl-CoAs (typically octanoyl-CoA) and acetyl-CoA are then exported from the peroxisome, often as carnitine conjugates, and transported to mitochondria for complete oxidation to CO2 and water aklectures.commdpi.com.

Regulatory Mechanisms Governing this compound Turnover and Homeostasis

The turnover and homeostasis of fatty acids, including oxylipins like this compound, are tightly regulated at the transcriptional level. The primary regulators of this process are the Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated nuclear transcription factors nih.govnih.gov.

The PPAR family consists of three main isoforms: PPARα, PPARγ, and PPARβ/δ. PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and muscle nih.gov. Fatty acids and their derivatives, including eicosanoids and other oxylipins, are natural ligands for PPARs nih.govnih.gov.

Activation of PPARα by a ligand leads to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes aocs.org. This binding event upregulates the transcription of a suite of genes involved in fatty acid metabolism, including those encoding for fatty acid transporters and the enzymes of both peroxisomal and mitochondrial β-oxidation nih.govyoutube.com.

Therefore, it is plausible that this compound or its metabolites can act as signaling molecules, binding to and activating PPARα. This would create a feedback loop where the presence of the oxylipin induces the very enzymes required for its own degradation, thereby ensuring its efficient turnover and maintaining cellular homeostasis nih.gov.

Chemical Synthesis Strategies and Structural Modification for Research Applications

Total Synthesis Approaches for 12-oxo-10Z-dodecenoic Acid and Specific Stereoisomers

The synthesis of this compound is complicated by the instability of the Z-isomer of the α,β-unsaturated aldehyde, which can readily isomerize to the more stable E-isomer, known as traumatin (B1237919). nih.gov Consequently, biocatalytic approaches that operate under mild conditions are often favored.

A highly efficient method for synthesizing 12-oxo-9(Z)-dodecenoic acid, an isomer of the target compound, utilizes a one-pot, multi-enzyme cascade. nih.govresearchgate.net This approach mimics the natural oxylipin pathway in plants. caymanchem.com The process starts from safflower oil, which is rich in linoleic acid. A sequence of three enzymes is used:

Lipase (from Pseudomonas fluorescens) : Hydrolyzes triglycerides in the oil to release free linoleic acid. researchgate.net

Lipoxygenase (from Glycine max) : Converts linoleic acid into 13S-hydroperoxyoctadecadienoic acid (13S-HPODE). nih.gov

Hydroperoxide Lyase (HPL) (recombinant from Carica papaya) : Cleaves 13S-HPODE to yield 12-oxo-9(Z)-dodecenoic acid and the C6-aldehyde hexanal. nih.gov

This enzymatic synthesis is remarkably rapid, with the conversion of 1 mM of 13S-HPODE achieving a 90% yield in just 10 seconds when using purified HPL. nih.gov When starting from safflower oil in the one-pot cascade, a total yield of 43% can be achieved with rapid extraction to prevent isomerization. nih.gov A key finding is that the isomerization to the 10(E)-isomer (traumatin) appears to be a non-enzymatic process that occurs over time. nih.gov

While total chemical synthesis for this compound itself is not extensively documented, methods for related, more complex oxylipins like 12-oxophytodienoic acid (12-oxo-PDA) have been established. rsc.orgrsc.org These multi-step syntheses often rely on building blocks like cyclopentenones and employ reactions such as Wittig reactions to construct the side chains with specific stereochemistry. researchgate.net Such strategies could be adapted for the total chemical synthesis of this compound and its specific stereoisomers if a non-enzymatic route is required.

| Step | Starting Material | Enzyme | Product | Reported Yield |

|---|---|---|---|---|

| 1 | Safflower Oil (Trilinolein) | Lipase | Linoleic Acid | - |

| 2 | Linoleic Acid | Lipoxygenase (LOX) | 13S-HPODE | - |

| 3 | 13S-HPODE | Hydroperoxide Lyase (HPL) | 12-oxo-9(Z)-dodecenoic acid | 90% (from 13S-HPODE) |

| Overall Yield (One-Pot from Safflower Oil) | 43% |

Regioselective and Stereoselective Synthesis of Analogs and Bioactive Derivatives for Structure-Activity Relationship (SAR) Studies

To understand which functional groups are critical for the biological activity of this compound, researchers synthesize analogs with specific structural modifications. These structure-activity relationship (SAR) studies help to map the pharmacophore of the molecule.

Key sites for modification on this compound include the terminal aldehyde (C12), the carboxylic acid (C1), and the double bond (C10-C11).

Modification of the Aldehyde Group : The aldehyde is a reactive electrophile. It can be reduced to an alcohol (12-hydroxy-10Z-dodecenoic acid) or oxidized to a second carboxylic acid group. A notable modification is its conversion to an amine. For instance, 12-oxododecenoic acid has been converted into 12-aminododecenoic acid using ω-transaminase enzymes. th-koeln.denih.gov This transformation creates a new bioactive derivative, which could serve as a precursor for nylon-12, a bio-based polymer. nih.gov

Modification of the Carboxylic Acid Group : The carboxylic acid is often modified to explore the effects of charge and polarity. Common derivatives include methyl esters or a series of amides. This strategy has been used for related oxylipins to improve metabolic stability or modulate activity. The synthesis typically involves activating the carboxylic acid (e.g., with HATU) and reacting it with a desired amine.

Modification of the Alkene Chain : The position and stereochemistry (Z/E) of the double bond are crucial. Synthesis can target the E-isomer (traumatin) or other positional isomers to determine the geometric requirements for receptor binding or enzyme inhibition. The length of the alkyl chain can also be shortened or lengthened to probe the size of the binding pocket of a target protein.

These SAR studies are essential for developing more potent or selective probes and potential therapeutic agents based on the oxylipin scaffold. ucc.ie

Preparation of Isotopically Labeled Compounds for Mechanistic and Tracing Studies

Isotopically labeled versions of this compound are invaluable tools for tracing its metabolic fate, quantifying its endogenous levels by mass spectrometry, and elucidating reaction mechanisms. Stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) are most commonly used. mdpi.com

While specific protocols for this compound are not widely published, established methods for labeling fatty acids can be applied:

Deuterium (²H) Labeling : Deuterium can be introduced via catalytic H/D exchange reactions. This often involves using D₂O as the deuterium source in the presence of a metal catalyst like palladium on carbon (Pd/C). nih.gov For unsaturated fatty acids, care must be taken to avoid reduction of the double bonds. Another approach is the synthesis of deuterated precursors, such as deuterated oleic acid, which can then be used in enzymatic or chemical routes to produce the final labeled oxylipin. europa.eu

Carbon-13 (¹³C) Labeling : ¹³C-labeling is often preferred as the labels are less susceptible to loss during metabolism. nih.gov The most common strategy is to use a universally ¹³C-labeled precursor, such as U-¹³C-palmitate or another fatty acid, in a biosynthetic system. youtube.com For example, ¹³C-labeled linoleic acid could be supplied to an enzymatic cascade (as described in 6.1) to produce ¹³C-labeled this compound. This allows for tracing the incorporation of the carbon skeleton into downstream metabolites in vivo or in vitro. physiology.org

These labeled compounds, when used as internal standards or tracers, enable precise quantification and provide dynamic information about the metabolic flux through the oxylipin pathway. nih.gov

| Isotope | Method | Description | Advantages |

|---|---|---|---|

| Deuterium (²H) | Catalytic H/D Exchange | Incubation of the compound with D₂O and a metal catalyst (e.g., Pd/C, Pt/C) to replace hydrogen atoms with deuterium. nih.gov | Cost-effective, can achieve high levels of deuteration. |

| Deuterium (²H) | Synthetic Precursors | Chemical synthesis of a deuterated building block which is then used to construct the final molecule. europa.eunih.gov | Allows for site-specific labeling. |

| Carbon-13 (¹³C) | Biosynthetic Incorporation | Feeding cells or enzyme systems with a stable isotope-labeled precursor (e.g., ¹³C-glucose, ¹³C-fatty acid) to produce a labeled target molecule. youtube.com | Label is metabolically stable; excellent for flux analysis. nih.gov |

Evolutionary Biology and Ecological Significance of 12 Oxo 10z Dodecenoic Acid

Phylogenetics of Biosynthetic Enzymes Across Kingdoms and Their Diversification

The biosynthesis of 12-oxo-10Z-dodecenoic acid is a branch of the broader oxylipin pathway, which is initiated by lipoxygenase (LOX) enzymes and further catalyzed by a specialized group of cytochrome P450s, primarily hydroperoxide lyase (HPL). annualreviews.orgresearchgate.net The evolutionary trajectory of these enzymes reveals a deep and divergent history, highlighting their fundamental importance across different kingdoms of life.

Oxylipin biosynthetic genes are believed to have been present in the last common ancestor of plants and animals. ovid.com Key enzymes like lipoxygenases (LOXs) are found in plants, animals, fungi, and bacteria, indicating an ancient origin. aocs.orgoup.com In plants, LOXs oxygenate C18 fatty acids to produce hydroperoxides. ovid.com These hydroperoxides are then substrates for two key, closely related but functionally distinct, enzyme families: allene (B1206475) oxide synthase (AOS) and hydroperoxide lyase (HPL). oup.comnih.gov

Allene Oxide Synthase (AOS): This enzyme (CYP74A) converts hydroperoxides into an unstable allene oxide, the precursor for jasmonates like 12-oxo-phytodienoic acid (OPDA) and jasmonic acid (JA), which are crucial defense hormones. nih.govfrontiersin.org

Hydroperoxide Lyase (HPL): This enzyme (CYP74B) competes with AOS for the same hydroperoxide substrates. nih.gov HPL cleaves the hydroperoxides to produce short-chain aldehydes (green leaf volatiles) and an ω-oxoacid, such as 12-oxo-9(Z)-dodecenoic acid. researchgate.netcaymanchem.com

Structural and bioinformatic analyses show that AOS and HPL evolved from a common ancestor and their functional divergence is determined by subtle changes in their active sites. ovid.com For example, the substitution of a single aromatic residue in the AOS active site can convert it into an HPL-like enzyme. ovid.com This illustrates a remarkable evolutionary plasticity that allows for the generation of a diverse array of signaling molecules from a common precursor. The discovery of AOS in corals and epoxyalcohol synthase in amphioxus suggests that these pathways were present early in metazoan evolution but were subsequently lost in many lineages. ovid.com In some marine organisms, such as the soft coral Plexaura homomalla, bifunctional LOX-AOS fusion proteins have been identified, representing a distinct evolutionary strategy for oxylipin biosynthesis. nih.gov

Table 1: Distribution and Function of Key Oxylipin Biosynthetic Enzymes

| Enzyme Family | Kingdom | Primary Function | Representative Products |

|---|---|---|---|

| Lipoxygenase (LOX) | Plants, Animals, Fungi, Bacteria | Initiates oxylipin synthesis by forming fatty acid hydroperoxides. aocs.orgnih.gov | 13-Hydroperoxy-octadecatrienoic acid (13-HPOT) |

| Allene Oxide Synthase (AOS) | Plants, Cnidaria (Corals) | Produces allene oxides, precursors to jasmonates. ovid.comoup.com | 12-oxo-phytodienoic acid (OPDA), Jasmonic acid (JA) |

| Hydroperoxide Lyase (HPL) | Plants, Bacteria | Cleaves hydroperoxides into aldehydes and ω-oxoacids. annualreviews.orgovid.com | 12-oxo-dodecenoic acid, Green Leaf Volatiles (GLVs) |

| Divinyl Ether Synthase (DES) | Plants | Converts hydroperoxides into divinyl ethers. ovid.com | Colneleic acid, Etheroleic acid |

Co-evolutionary Dynamics in Plant-Microbe and Plant-Insect Interactions Mediated by Oxylipins

The oxylipin pathway is a cornerstone of induced plant defenses against a wide range of biotic threats, including microbial pathogens and herbivorous insects. nih.govcapes.gov.br The specific blend of oxylipins produced upon attack, often called the "oxylipin signature," can orchestrate a highly specific and fine-tuned defense response, driving a co-evolutionary arms race between plants and their antagonists. nih.gov

When a plant is damaged, the HPL pathway is rapidly activated, leading to the production of 12-oxo-dodecenoic acids and volatile C6 aldehydes (GLVs). These compounds have multifaceted roles:

Direct Defense: Many oxylipins, including 12-oxo-dodecenoic acid, exhibit direct antimicrobial and antifungal properties, inhibiting the growth of invading pathogens. nih.govcaymanchem.com

Indirect Defense: Volatile oxylipins released from wounded tissues can act as airborne signals, attracting natural enemies (predators and parasitoids) of the attacking herbivores. nih.gov

Signaling: Oxylipins function as potent signaling molecules that trigger the expression of a wide array of defense-related genes, both locally at the site of attack and systemically throughout the plant. taylorfrancis.comnih.gov

The balance between the AOS and HPL branches of the oxylipin pathway is critical. Jasmonates, derived from the AOS pathway, are well-known for activating defenses against chewing insects and necrotrophic pathogens. taylorfrancis.comfrontiersin.org However, research shows that other oxylipins, including the C18 precursor to jasmonic acid, cis-12-oxo-phytodienoic acid (OPDA), can mediate distinct defense responses. For instance, OPDA, but not jasmonic acid, was found to enhance rice's resistance to piercing-sucking insects like the brown planthopper. nih.gov This functional specificity suggests that plants can deploy different oxylipin signals to tailor their defenses to specific attackers. This chemical diversity is a product of co-evolution, where plants evolve novel defensive compounds and insects, in turn, evolve mechanisms of detoxification or tolerance, leading to the diversification of both plant and insect lineages. nih.gov

Table 2: Roles of Oxylipins in Plant Biotic Interactions

| Oxylipin Class/Compound | Mediated Interaction | Organism Example | Ecological Outcome |

|---|---|---|---|

| 12-oxo-dodecenoic acid | Plant-Pathogen | Pythium parasitica (Oomycete) | Direct antimicrobial activity, inhibition of pathogen growth. caymanchem.com |

| Green Leaf Volatiles (GLVs) | Plant-Insect (Indirect Defense) | Phytoseiulus persimilis (Predatory Mite) | Attraction of natural enemies of herbivores to the damaged plant. nih.gov |

| Jasmonic Acid (JA) | Plant-Insect (Direct Defense) | Chewing insects (e.g., caterpillars) | Induction of toxic secondary metabolites and anti-feedant proteins. frontiersin.org |

| 12-oxo-phytodienoic acid (OPDA) | Plant-Insect (Direct Defense) | Brown Planthopper (Nilaparvata lugens) | Stimulation of defense responses against piercing-sucking insects. nih.gov |

| Various Oxylipins | Plant-Microbe | Pseudomonas syringae (Bacterium) | Regulation of cell death and stimulation of defense gene expression. nih.govnih.gov |

Role of this compound in Ecosystem Functioning and Chemical Ecology

The influence of this compound and related oxylipins extends beyond individual plant-attacker interactions to shape broader ecological communities and ecosystem processes. As potent signaling molecules, they are key players in chemical ecology, the study of chemically-mediated interactions between organisms.

In microbial communities, fatty acid-derived molecules can act as signals for quorum sensing, influencing biofilm formation and virulence. frontiersin.orgdoaj.org The structural similarity of oxylipins across kingdoms suggests a potential for cross-kingdom communication, where plant-derived oxylipins could influence the behavior of associated soil microbes, or vice-versa. frontiersin.org Fungi and bacteria also produce a diverse array of oxylipins that are involved in sporulation, mycotoxin biosynthesis, and host infection processes. frontiersin.orgnih.gov

Table 3: Ecological Functions of 12-oxo-dodecenoic Acid and Related Oxylipins

| Function | Mechanism | Ecosystem-Level Impact |

|---|---|---|

| Antimicrobial Defense | Direct inhibition of bacterial, fungal, and oomycete growth. nih.govcaymanchem.com | Influences the composition and structure of microbial communities on and around plants. |

| Interspecific Signaling | Acts as an airborne or soil-borne chemical cue for other organisms (e.g., attracting predators). nih.gov | Mediates tritrophic interactions and influences food web dynamics. |

| Intraspecific Signaling | Functions as a damage signal within the plant to activate systemic defenses. taylorfrancis.com | Enhances overall plant fitness and resilience within a population. |

| Microbial Communication | May influence quorum sensing and other microbial behaviors due to structural similarities with bacterial signals. frontiersin.org | Modulates plant-microbe symbioses and pathogenic interactions in the rhizosphere. |

Future Research Trajectories and Unanswered Questions in 12 Oxo 10z Dodecenoic Acid Research

Discovery of Novel Biological Receptors and Intracellular Signal Transduction Pathways

A significant gap in the current understanding of 12-oxo-10Z-dodecenoic acid is the complete absence of identified biological receptors and characterized intracellular signaling pathways. Although the compound is known to be a metabolite of linoleic and α-linolenic acids via the lipoxygenase and hydroperoxide lyase (HPL) pathways in plants, the mechanisms by which it exerts its biological effects are unknown caymanchem.com. For instance, 12-oxo-9(Z)-dodecenoic acid has demonstrated activity against the plant pathogenic oomycete Phytophthora parasitica, which strongly implies an interaction with specific molecular targets to initiate a defense response caymanchem.com.

Future research must prioritize the identification of proteins that directly bind to this compound. This could involve affinity chromatography, yeast two-hybrid screening, or other proteomic approaches to isolate and identify putative receptors. Once candidate receptors are found, subsequent studies will be needed to validate these interactions and to map the downstream signal transduction cascades they initiate. General research into oxylipin signaling suggests that these pathways are complex and can involve changes in gene expression and protein activity to regulate plant defense and development nih.gov. Elucidating the specific signaling network for this compound is a fundamental unanswered question that holds the key to understanding its physiological functions.

Comprehensive Elucidation of Regulatory Mechanisms Governing Its Homeostasis and Dynamics In Vivo

The in vivo regulation of this compound levels is another area requiring intensive investigation. The compound is known to be highly reactive and transient. In one enzymatic synthesis study, the concentration of 12-oxo-9(Z)-dodecenoic acid peaked within 10 seconds of the reaction and then decreased rapidly nih.gov. This inherent instability is partly due to a non-enzymatic isomerization process that converts the compound to its more stable 10(E)-isomer, known as traumatin (B1237919) nih.gov.

Several chemical routes have been proposed for this disappearance and isomerization, including keto-enol tautomerism and the formation of Schiff's bases researchgate.net. However, the biological relevance of these transformations and whether specific enzymes are involved in its degradation or sequestration in vivo are unknown. Future research should aim to identify the metabolic fate of this compound within the cell. Key questions include:

Are there specific enzymes that actively degrade or modify the compound to terminate its signal?

How is the activity of the biosynthetic enzymes, particularly hydroperoxide lyase, regulated to control the production of this compound in response to developmental or environmental cues?

What is the subcellular localization of its synthesis and accumulation, and how does this impact its stability and access to potential targets?

Answering these questions will provide a comprehensive picture of the compound's life cycle and its role in cellular homeostasis.

Development and Application of Advanced Genetic Tools for Targeted Manipulation of Its Metabolism in Model Organisms

Understanding the precise physiological role of this compound has been hampered by a lack of tools for its targeted manipulation in living organisms. The advent of advanced genetic technologies, particularly the CRISPR/Cas9 system, offers a powerful approach to overcome this obstacle nih.govresearchgate.net. Future research should focus on applying these tools to model organisms, such as Arabidopsis thaliana, to specifically alter the metabolic flux towards or away from this compound.

For example, creating specific knockout mutants of the hydroperoxide lyase (HPL) gene, which is directly responsible for the compound's synthesis, would allow researchers to observe the phenotypic consequences of its absence biorxiv.org. Conversely, overexpression of HPL could reveal the effects of its accumulation. This approach has been used successfully to study related oxylipin pathways, such as the use of 9-lipoxygenase (9-LOX) mutants in maize to clarify the role of 9-oxylipins in pathogen resistance frontiersin.org. Applying similar targeted genetic manipulation techniques will be crucial for definitively assigning biological functions to this compound and distinguishing its specific roles from those of other related oxylipins.

Exploration of Unconventional Biosynthetic Routes and Alternative Precursors

The conventional biosynthetic route to this compound is a multi-enzyme cascade that starts from linoleic acid found in plant oils such as safflower oil nih.govresearchgate.net. This process typically involves lipase, lipoxygenase (LOX), and hydroperoxide lyase (HPL) researchgate.net. While effective, this pathway presents opportunities for exploration into unconventional and potentially more efficient synthetic strategies.

Future research trajectories could include:

Chemoenzymatic Synthesis: Combining chemical catalysis with enzymatic reactions could streamline the process, potentially offering higher yields or allowing for the use of modified, non-natural precursors to generate novel analogues.

Whole-Cell Biocatalysts: Engineering microorganisms like Escherichia coli to express the entire enzymatic cascade (lipase, LOX, HPL) could create a "one-pot" system for production, simplifying downstream processing and potentially lowering costs th-koeln.de.

Alternative Precursors: While safflower and soybean oils are common starting materials, research into other renewable feedstocks is warranted researchgate.netnih.gov. This could involve exploring non-food plant oils, algal lipids, or fatty acids produced by engineered microbes.

Developing these alternative routes is essential for enhancing the economic viability and scalability of this compound production for industrial applications.

Potential for Bio-Inspired Compound Design and Biotechnological Applications (e.g., Bio-based Polymer Precursors)

Perhaps the most developed area of research for this compound is its potential as a building block for bio-based polymers nih.gov. The compound is bifunctional, possessing a carboxylic acid group on one end and a reactive oxo (aldehyde) group on the other. This structure makes it an interesting precursor for the synthesis of C12 monomers that can be used to create polyamides, polyesters, and other polymers researchgate.net.

A key application is its use in the synthesis of 12-aminododecenoic acid, a direct precursor for Nylon-12 th-koeln.deukolegija.lt. This is achieved by coupling the oxylipin pathway enzymes with a transaminase, which converts the terminal oxo group into an amine. The efficiency of this conversion has been tested with various ω-transaminases, demonstrating the feasibility of this bio-inspired approach th-koeln.de.

| Enzyme (Source Organism) | Specific Activity for 12-oxo-9(Z)-dodecenoic acid (U mg⁻¹) |

| ω-TA from Aquitalea denitrificans (TRAD) | 0.62 |

| ω-TA from Chromobacterium violaceum | Data not specified |

| ω-TA from Ochrobactrum anthropi | Data not specified |

| ω-TA from Pseudomonas aeruginosa | Data not specified |

| ω-TA from Pseudomonas putida | Data not specified |

| ω-TA from Ruegeria pomeroyi | Data not specified |

| ω-TA from Vibrio fluvialis | Data not specified |

| This table is based on data from a study that tested seven different ω-transaminases, with the highest specific activity reported for the enzyme from Aquitalea denitrificans th-koeln.de. |

Future research will likely focus on optimizing these enzyme cascades for industrial-scale production. This includes improving enzyme stability, increasing reaction yields, and developing cost-effective purification methods. Furthermore, the bifunctional nature of this compound allows for its derivatization into other valuable monomers, such as dicarboxylic acids or ω-hydroxy acids, opening up a wide range of possibilities for creating novel bio-based polymers with diverse properties researchgate.net.

Q & A

Q. What are the critical safety protocols for handling 12-oxo-10Z-dodecenoic acid in laboratory settings?

this compound is a flammable liquid (GHS02) requiring strict safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear flame-resistant gloves, tightly sealed goggles, and lab coats to avoid skin/eye contact .

- Ventilation: Use explosion-proof equipment and work in well-ventilated areas to prevent vapor accumulation .

- Static Discharge Prevention: Ground containers and use non-sparking tools due to its low flashpoint .

- Storage: Keep in a cool, ventilated place away from ignition sources. The compound is supplied as a solution in acetonitrile (98.9997%), which is highly flammable .

Q. What is the molecular characterization and purity of commercially available this compound?

The compound has the molecular formula C₁₂H₂₀O₃ (molecular weight: 212.29 g/mol) and exists as a liquid with an ether-like odor. Commercial batches (e.g., Cayman Chemical) typically exceed 98% purity and are stabilized with 0.0003% BHT to prevent oxidation . Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS), focusing on the 10Z double bond and 12-oxo group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

Discrepancies in stability studies may arise from:

- Impurities: Trace solvents (e.g., acetonitrile) or stabilizers (BHT) can alter degradation kinetics. Validate purity via HPLC before experiments .

- Storage Conditions: Light, temperature, and oxygen exposure accelerate decomposition. Conduct stability tests under controlled environments (e.g., inert gas, −20°C) and compare degradation profiles using LC-MS .

- Analytical Variability: Standardize quantification methods (e.g., UV absorbance at 210 nm vs. derivatization with 2,4-dinitrophenylhydrazine) to ensure consistency .

Q. What analytical techniques are recommended to distinguish this compound from its structural isomers?

- NMR Spectroscopy: The 10Z double bond shows a coupling constant (J) of 10–12 Hz in ¹H-NMR, while the 12-oxo group resonates at δ 9.5–10.0 ppm in ¹³C-NMR .

- High-Resolution MS: Exact mass analysis (m/z 212.1412 for [M-H]⁻) differentiates it from isomers like 12-oxo-9Z-dodecenoic acid (m/z 212.1412 but distinct fragmentation patterns) .

- Infrared Spectroscopy: The carbonyl stretch (C=O) at 1700–1750 cm⁻¹ and conjugated double bonds (C=C) at 1650 cm⁻¹ provide structural fingerprints .

Q. What are the ecological implications of improper disposal of this compound?

The compound is classified as a Water Hazard Class 2 substance. Key risks include:

- Aquatic Toxicity: Even small quantities can contaminate groundwater. Use chemical inactivation (e.g., neutralization with NaOH) before disposal .

- Biodegradation: Limited data exist on microbial breakdown. Conduct soil/water microcosm studies to assess half-life under aerobic/anaerobic conditions .

- Regulatory Compliance: Follow EPA guidelines (40 CFR 261) for hazardous waste disposal. Incineration with scrubbers is recommended for large quantities .

Q. How should experimental designs account for the compound’s reactivity in biological assays?

- Solvent Compatibility: Avoid dimethyl sulfoxide (DMSO), which may react with the oxo group. Use ethanol or methanol for solubility .

- Metabolite Interference: In cell-based studies, monitor for glutathione adduct formation via LC-MS/MS due to electrophilic α,β-unsaturated ketone reactivity .

- Dose-Response Validation: Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to distinguish direct effects from oxidative stress artifacts .

Methodological Considerations

- Synthesis Optimization: For custom synthesis, employ Horner-Wadsworth-Emmons reactions to ensure Z-configuration of the double bond. Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) .

- Data Reproducibility: Include internal standards (e.g., deuterated analogs) in MS workflows to correct for matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.